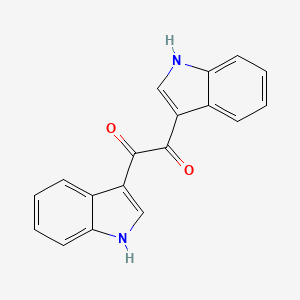

1,2-Bis(1H-indol-3-yl)ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, also known as this compound, is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

Research has demonstrated that 1,2-bis(1H-indol-3-yl)ethane-1,2-dione exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. For instance:

- It demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating effective potency .

Antitumor Activity

The compound has been investigated for its anticancer potential:

- In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, particularly lymphoma cells. The mechanisms may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent research suggests that this compound may interact with neurotransmitter receptors:

- It has been characterized as a ligand for N-methyl-D-aspartate receptors, which are crucial in neurobiology and could lead to therapeutic applications in neurodegenerative diseases .

Applications in Research

The diverse applications of this compound extend into several research domains:

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Drug Development | Investigated for new antimicrobial and anticancer agents |

| Neuroscience | Neuropharmacology | Potential ligand for neurotransmitter receptors |

| Natural Product Research | Isolation from marine organisms | Studied for ecological roles and bioactive compounds in marine biology |

| Synthetic Chemistry | Development of new synthetic pathways | Explored as a building block for synthesizing other indole derivatives |

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of synthesized analogs of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations compared to standard antibiotics .

Case Study 2: Anticancer Screening

Another investigation focused on the compound's effects on human lymphoma cell lines. Treatment with varying concentrations resulted in reduced cell viability and increased apoptosis markers. This study supports further exploration into its use as a therapeutic agent in oncology .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The electron-deficient carbonyl groups in 1,2-bis(1H-indol-3-yl)ethane-1,2-dione undergo nucleophilic additions, forming derivatives with amines, hydroxylamine, and hydrazines.

Oxime Formation

Reaction with hydroxylamine hydrochloride yields the corresponding dioxime derivative. This proceeds via nucleophilic attack at both carbonyl carbons:

Reaction :

this compound + 2 NH₂OH·HCl → this compound dioxime + 2 HCl

Conditions :

-

Solvent: Ethanol/water mixture

-

Temperature: 60–70°C

-

Time: 4–6 hours

Product : (1Z,2E)-1,2-di(1H-indol-3-yl)ethane-1,2-dione dioxime (C₁₈H₁₄N₄O₂) .

Hydrazone Formation

Hydrazines react with the diketone to form bis-hydrazones, useful in coordination chemistry:

Reaction :

this compound + 2 R-NHNH₂ → Bis-hydrazone + 2 H₂O

Example :

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl groups to hydroxyl groups:

Reaction :

this compound + 4 H₂ → 1,2-Bis(1H-indol-3-yl)ethane-1,2-diol

Conditions :

Condensation Reactions

The carbonyl groups participate in Knoevenagel and Claisen-Schmidt condensations with active methylene compounds.

Knoevenagel Condensation

Reaction with malononitrile forms a conjugated bis-indole derivative:

Reaction :

this compound + 2 CH₂(CN)₂ → Bis(cyano-vinyl-indole) + 2 H₂O

Conditions :

Claisen-Schmidt Condensation

Reaction with aromatic aldehydes (e.g., benzaldehyde) forms α,β-unsaturated diketones:

Reaction :

this compound + 2 Ar-CHO → Bis(arylidene-indole-dione) + 2 H₂O

Conditions :

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes intramolecular cyclization to form polycyclic heteroaromatics.

Acid-Mediated Cyclization

In H₂SO₄, the diketone forms a fused indoloquinolinedione:

Reaction :

this compound → Indolo[3,2-b]quinoline-6,12-dione + H₂O

Conditions :

Coordination Chemistry

The diketone acts as a bidentate ligand, forming complexes with transition metals:

| Metal Salt | Complex Formed | Geometry | Application |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(C₁₈H₁₀N₂O₂)(H₂O)₂] | Square planar | Catalytic oxidation |

| NiCl₂ | [Ni(C₁₈H₁₀N₂O₂)Cl₂] | Octahedral | Magnetic materials |

| Co(OAc)₂ | [Co(C₁₈H₁₀N₂O₂)(OAc)₂] | Tetrahedral | Bioinorganic studies |

Conditions :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the carbonyl groups, forming a cyclobutane derivative:

Reaction :

this compound → Indole-fused cyclobutane-dione

Conditions :

Comparative Reactivity

Propiedades

Número CAS |

65610-87-9 |

|---|---|

Fórmula molecular |

C18H12N2O2 |

Peso molecular |

288.3 g/mol |

Nombre IUPAC |

1,2-bis(1H-indol-3-yl)ethane-1,2-dione |

InChI |

InChI=1S/C18H12N2O2/c21-17(13-9-19-15-7-3-1-5-11(13)15)18(22)14-10-20-16-8-4-2-6-12(14)16/h1-10,19-20H |

Clave InChI |

VOUJHLROTVTYMT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Sinónimos |

1,2-bis(1H-indol-3-yl)ethane-1,2-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.